3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol
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Overview
Description
3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol is an organic compound with the molecular formula C18H22O2 It is a derivative of biphenyl, where six methyl groups are attached to the biphenyl core, and two hydroxyl groups are positioned at the 2,2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol typically involves the alkylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl groups can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methyl groups may influence the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl: Similar structure but with iodine atoms instead of hydroxyl groups.
2,2’,3,3’,5,5’-Hexamethyl-[1,1’-biphenyl]-4,4’-diol: Similar structure with hydroxyl groups at different positions.
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 5,5’-(2,2’,3,3’,5,5’-hexamethyl[1,1’-biphenyl]-4,4’-diyl) ester: A derivative with ester groups.
Uniqueness
3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
50291-18-4 |
---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
6-(2-hydroxy-3,4,5-trimethylphenyl)-2,3,4-trimethylphenol |
InChI |
InChI=1S/C18H22O2/c1-9-7-15(17(19)13(5)11(9)3)16-8-10(2)12(4)14(6)18(16)20/h7-8,19-20H,1-6H3 |
InChI Key |
RFEROXVNGMQFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)O)C2=C(C(=C(C(=C2)C)C)C)O |
Origin of Product |
United States |
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